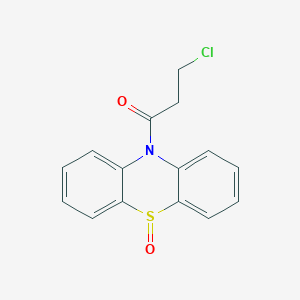![molecular formula C12H22N2O B2507590 [3-(2-アミノエチル)ピロリジン-1-イル]-シクロペンチルメタノン CAS No. 1595881-28-9](/img/structure/B2507590.png)
[3-(2-アミノエチル)ピロリジン-1-イル]-シクロペンチルメタノン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
[3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone: is a synthetic organic compound that features a pyrrolidine ring attached to a cyclopentylmethanone moiety
科学的研究の応用
Chemistry: In organic synthesis, [3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone serves as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology and Medicine: Its ability to interact with biological targets makes it a candidate for drug development, especially in the areas of neurology and oncology .
Industry: In the industrial sector, [3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it suitable for various chemical processes .
作用機序
The pyrrolidine ring is characterized by target selectivity, and its derivatives have been reported to have bioactive properties . .
In terms of pharmacokinetics, the introduction of heteroatomic fragments in these molecules is a common strategy for modifying physicochemical parameters and obtaining the best ADME/Tox results for drug candidates .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone typically involves the reaction of a pyrrolidine derivative with a cyclopentylmethanone precursor. One common method includes the nucleophilic substitution reaction where the aminoethyl group is introduced to the pyrrolidine ring, followed by the attachment of the cyclopentylmethanone group under controlled conditions .
Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds, purification steps, and final product isolation. The use of catalysts and optimized reaction conditions are crucial to achieve high yields and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the aminoethyl group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the cyclopentylmethanone moiety, converting it to an alcohol.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups under suitable conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be employed for substitution reactions.
Major Products Formed:
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted pyrrolidine derivatives with various functional groups.
類似化合物との比較
Piperidine derivatives: These compounds share a similar pyrrolidine ring structure and are widely used in medicinal chemistry.
2-Aminopyrimidine derivatives: These compounds have similar aminoethyl groups and are known for their biological activities.
3-Cyanopyridine derivatives: These compounds have comparable reactivity and are used in various chemical syntheses.
Uniqueness: What sets [3-(2-Aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone apart is its combination of a pyrrolidine ring with a cyclopentylmethanone moiety, providing a unique structural framework that can be exploited for specific biological and chemical applications. Its dual functional groups offer versatility in chemical reactions and potential for diverse applications .
特性
IUPAC Name |
[3-(2-aminoethyl)pyrrolidin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c13-7-5-10-6-8-14(9-10)12(15)11-3-1-2-4-11/h10-11H,1-9,13H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGSXSDUOITNEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCC(C2)CCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1-(4-methoxyphenyl)-1H-1,2,3-triazol-5-amine](/img/structure/B2507509.png)



![7-chloro-2-(4-ethoxyphenyl)-3H,4H,5H-chromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2507515.png)

![3-chloro-N-[2-(furan-2-yl)-2-(4-methoxybenzenesulfonyl)ethyl]benzamide](/img/structure/B2507518.png)
![N-(4-Amino-3,5-dichlorophenyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2507523.png)

![1-tert-butyl-3-methyl-4-[(2-nitrophenyl)sulfanyl]-1H-pyrazol-5-yl 2-methoxybenzoate](/img/structure/B2507527.png)



